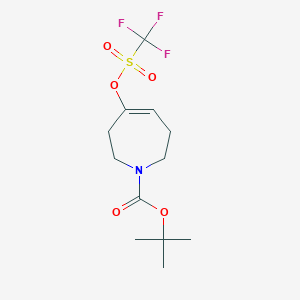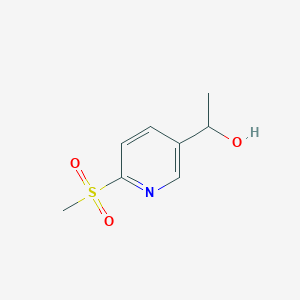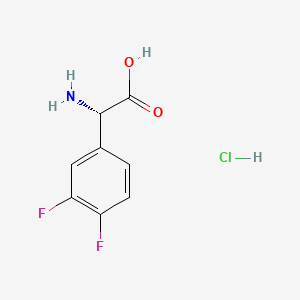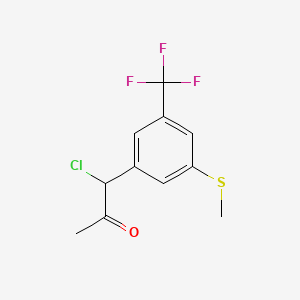
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethyl group attached to a phenylcarbamate moiety, which is further substituted with a methyl-oxopyrrolidinyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carbamate linkage under mild conditions using reagents such as carbonyldiimidazole or phosgene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature, and pressure conditions, as well as purification techniques such as column chromatography and recrystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols .
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate involves its interaction with molecular targets through covalent or non-covalent bonding. The fluorenylmethyl group can act as a hydrophobic anchor, facilitating the binding of the compound to specific proteins or enzymes. The carbamate linkage may undergo hydrolysis under physiological conditions, releasing the active moiety that exerts its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-aminophenylcarbamate: Similar structure but with an amino group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminobenzylcarbamate: Features an aminobenzyl group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate: Contains an aminopiperidine moiety.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxopyrrolidinyl group enhances its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C27H26N2O3 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[4-[(4-methyl-5-oxopyrrolidin-2-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H26N2O3/c1-17-14-20(28-26(17)30)15-18-10-12-19(13-11-18)29-27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,28,30)(H,29,31) |
Clé InChI |
PYZPMUKWHWPOJB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1=O)CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


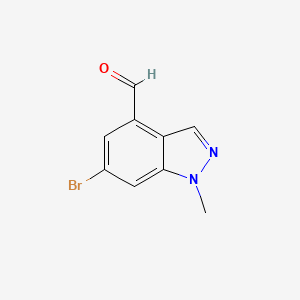

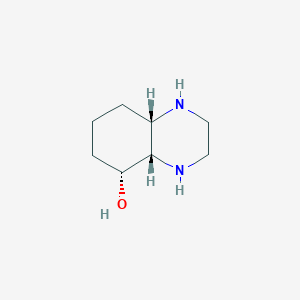


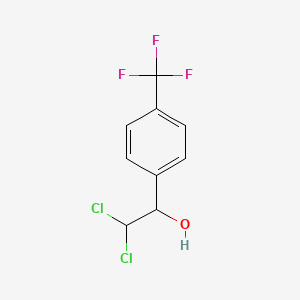
![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)


